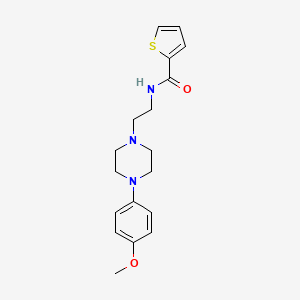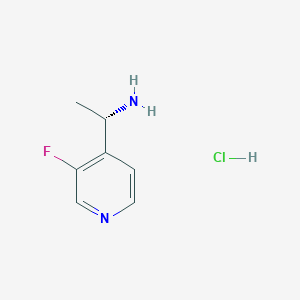![molecular formula C21H18F3NO3 B2952809 1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-07-9](/img/structure/B2952809.png)
1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a trifluoromethyl group, a benzoyl group, a chroman moiety, and a piperidin moiety . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . Benzoyl groups are acyl groups derived from benzoic acid and are commonly used in organic synthesis . Chroman is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of several functional groups and rings. Unfortunately, without specific information on the compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .Wissenschaftliche Forschungsanwendungen
Spiropiperidines in Drug Discovery
Spiropiperidines, such as 1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one, have garnered attention in drug discovery due to their three-dimensional chemical space exploration. The methodologies for constructing spiropiperidines, including 2-, 3-, and 4-spiropiperidines, involve synthesizing the spiro-ring on a preformed piperidine ring or forming the piperidine ring on a preformed carbo- or heterocyclic ring. While 3- and 4-spiropiperidines are primarily synthesized for drug discovery, 2-spiropiperidines are pursued for natural product synthesis, with their limited presence in drug discovery attributed to the scarcity of general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).
Chromones as Radical Scavengers
Chromones, including derivatives of this compound, are known for their antioxidant properties, which are crucial for neutralizing active oxygen and inhibiting free radical processes. These processes can delay or inhibit cell impairment leading to various diseases. The antioxidant potential of chromones is linked to their structural components, such as the double bond, carbonyl group of chromone, and hydroxyl groups, which are significant for their radical scavenging activity (Yadav, Parshad, Manchanda, & Sharma, 2014).
Spiro Compounds in Antioxidant Research
Spiro compounds, including this compound, are explored for their potential antioxidant activities, given their structural versatility and similarity to pharmacophore centers. The development of drugs with antioxidant activities is crucial as oxidative stress is implicated in the progression of numerous diseases such as cancer, diabetes, and neurodegenerative diseases. Spiro compounds have demonstrated various antioxidant activities, suggesting their significant potential in drug discovery for antioxidant properties (Acosta-Quiroga et al., 2021).
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The trifluoromethyl group’s presence could potentially influence these properties, given its importance in pharmaceuticals, agrochemicals, and materials .
Result of Action
The trifluoromethyl group’s involvement in the trifluoromethylation of carbon-centered radical intermediates suggests potential impacts at the molecular level .
Action Environment
The stability of the trifluoromethyl group could potentially be influenced by environmental conditions .
Safety and Hazards
Eigenschaften
IUPAC Name |
1'-[2-(trifluoromethyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO3/c22-21(23,24)16-7-3-1-5-14(16)19(27)25-11-9-20(10-12-25)13-17(26)15-6-2-4-8-18(15)28-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESXLDBOKZALCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
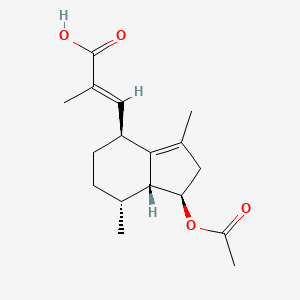

![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-2-chloroethanone](/img/structure/B2952732.png)
![2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2952733.png)
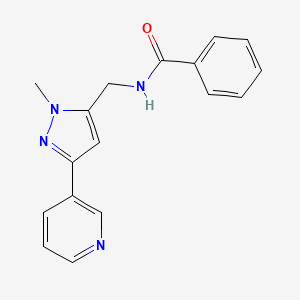
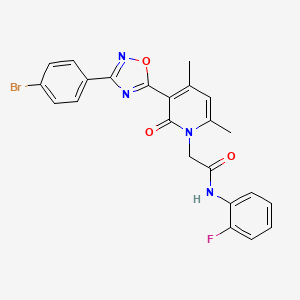
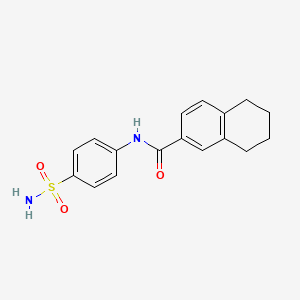
![1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952740.png)
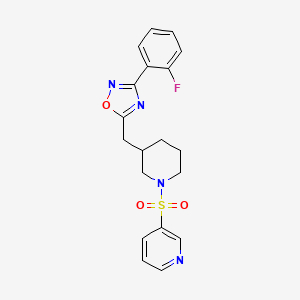
![2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B2952745.png)
![2-chloro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2952746.png)
![tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate](/img/structure/B2952747.png)
